7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 7th position of the triazolo[1,5-a]pyridine ring system. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, like the one , are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyridines interact with their targets, leading to changes in the biological activities of those targets . For instance, when acting as inhibitors, they prevent the normal functioning of their target proteins, leading to altered cellular processes .
Biochemical Pathways
Given that [1,2,4]triazolo[1,5-a]pyridines can act as inhibitors of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that they may affect pathways involving these proteins. These could include pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
Given its potential role as an inhibitor of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have effects on cellular processes such as immune response, cell growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the target compound in a short reaction time. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s eco-friendly nature and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The triazolo[1,5-a]pyridine ring system can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Cycloaddition: Reagents like azides and alkynes can be used in cycloaddition reactions under thermal or microwave conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines and fused heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine core but differ in the substitution pattern and biological activities.
[1,2,4]Triazolo[5,1-c][1,2,4]triazines: These compounds have a fused triazine ring system and exhibit different chemical and biological properties.
Uniqueness
7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also influences the compound’s electronic properties, making it distinct from other triazolopyridine derivatives.
Properties
IUPAC Name |
7-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARTXWDRAXYBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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